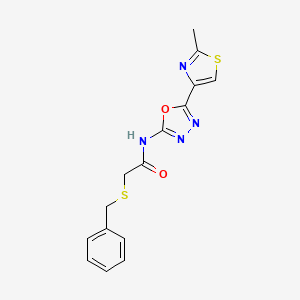

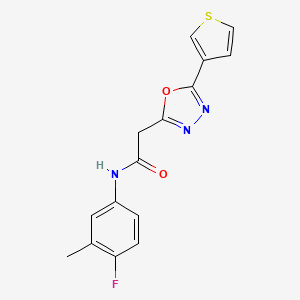

![molecular formula C10H14O2 B2761179 (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one CAS No. 1932806-74-0](/img/structure/B2761179.png)

(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” is a biochemical used for proteomics research . It has a molecular weight of 124.14 and a molecular formula of C7H8O2 .

Molecular Structure Analysis

The molecular structure of “(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” is characterized by a spiro configuration, which is a bicyclic structure where the two rings share only one atom . The InChI string representation of its structure is1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 . Physical And Chemical Properties Analysis

“(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” has a molecular weight of 124.14 and a molecular formula of C7H8O2 . It has an optical activity of [α]22/D −103°, c = 1 in methanol . The melting point is 44-46 °C (lit.) .科学的研究の応用

Synthesis and Structural Insights

Synthesis Techniques and Conformational Analysis : A study by Rowicki et al. (2019) detailed the synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane as a single stereoisomer, demonstrating the chemical versatility of spirocyclic compounds. Structural and conformational analyses through NMR and X-ray revealed diverse orientations of the spiro connected rings, highlighting the compound's complex geometry and stability in different molecular geometries (Rowicki et al., 2019).

Angular Monoprotected Diamines : Chernykh et al. (2015) synthesized all stereoisomers of spiro[3.3]heptane-1,6-diamines, indicating their potential as building blocks in medicinal chemistry. Their structural analysis suggested similarities with the cyclohexane scaffold, with potential applications in optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

Reactions with 1,2-Epoxycycloalkanes : Blagoev et al. (1999) explored the reaction of 1,3-thiazole-5(4H)-thiones with 1,2-epoxycycloalkanes, leading to the formation of diastereoisomeric spirocyclic 1,3-oxathiolanes. This study not only contributes to the synthetic methodology of spiro compounds but also to understanding their structural diversity and reactivity (Blagoev et al., 1999).

Potential Applications in Drug Discovery and Medicinal Chemistry

- Building Blocks for Drug Discovery : Burkhard et al. (2010) provided straightforward access to substituted, heterocyclic spiro[3.3]heptanes, emphasizing their alternative role to 1,3-heteroatom-substituted cyclohexanes. The conformational details based on X-ray crystallography suggest their utility in medicinal chemistry as novel building blocks (Burkhard et al., 2010).

Fundamental Research and Chemical Properties

- Polycarbocyclic and Spiro Compounds : Research has delved into the nomenclature and classification of polycarbocyclic compounds, including spiro compounds. Studies explore physical properties, methods of preparation, and reactions, enriching the foundational knowledge of spiro compounds and their chemical behaviors (Rogers, 1964).

作用機序

将来の方向性

The future directions of research involving “(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one” could involve its use in the synthesis of new compounds and in proteomics research . Further studies could explore its potential applications in various fields of biochemistry and molecular biology.

特性

IUPAC Name |

(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAOMPNFIBVSGB-CBAPKCEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3C(C2=O)CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)[C@@H]3[C@H](C2=O)CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

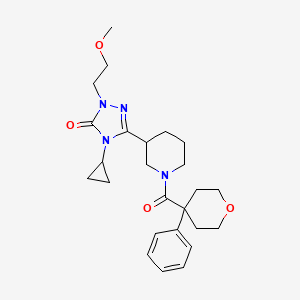

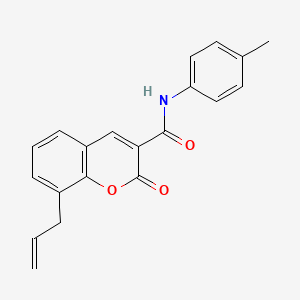

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

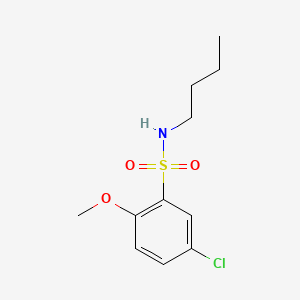

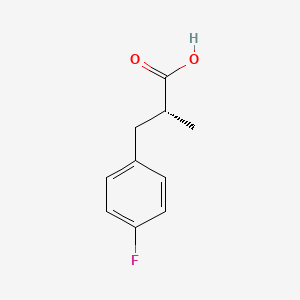

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)

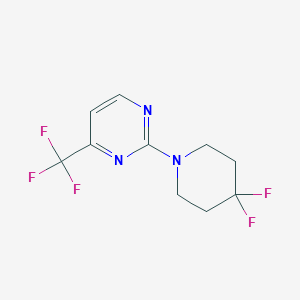

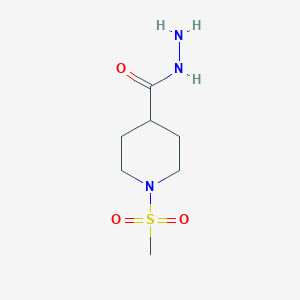

![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)